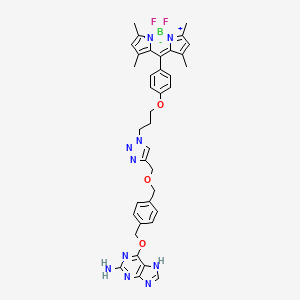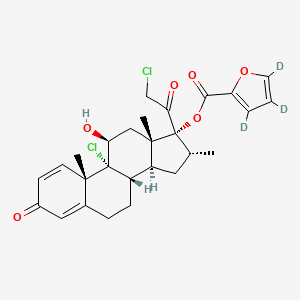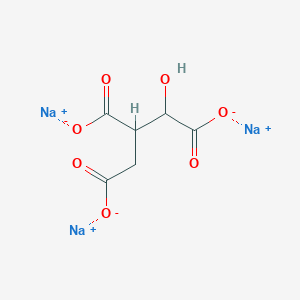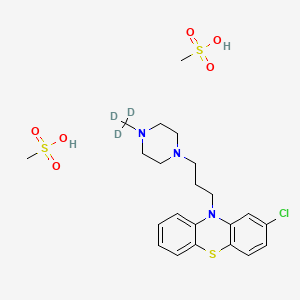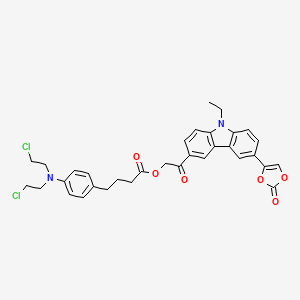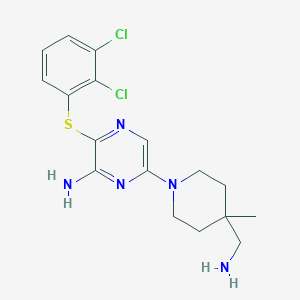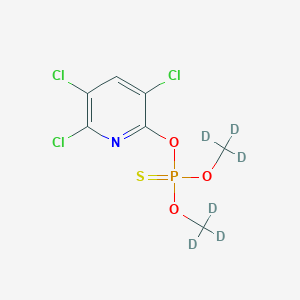
Chlorpyriphos-methyl-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorpyriphos-methyl-d6 is a deuterated analog of chlorpyrifos-methyl, an organophosphate pesticide widely used for pest control in agriculture. The compound is labeled with six deuterium atoms, which makes it useful in various scientific research applications, particularly in the field of analytical chemistry. The molecular formula of this compound is C7H6D6Cl3NO3PS, and it has a molecular weight of 328.57 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorpyriphos-methyl-d6 involves the incorporation of deuterium atoms into the chlorpyrifos-methyl molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen for deuterium. The reaction conditions typically include controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product. The compound is then purified and packaged for use in various research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpyriphos-methyl-d6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced forms of the compound, as well as substituted derivatives. These products are often used in further research to study the properties and behavior of the compound under different conditions .
Applications De Recherche Scientifique
Chlorpyriphos-methyl-d6 has a wide range of scientific research applications, including:
Analytical Chemistry: The compound is used as a reference standard in mass spectrometry and other analytical techniques to quantify and identify chlorpyrifos-methyl and its metabolites.
Environmental Studies: Researchers use this compound to study the environmental fate and degradation of chlorpyrifos-methyl, including its persistence in soil and water.
Pharmacokinetics: This compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of chlorpyrifos-methyl in biological systems.
Mécanisme D'action
Chlorpyriphos-methyl-d6 exerts its effects through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and subsequent neurotoxic effects. The molecular targets of this compound include acetylcholinesterase and other enzymes involved in neurotransmitter regulation .
Comparaison Avec Des Composés Similaires
Chlorpyriphos-methyl-d6 is similar to other organophosphate pesticides, such as chlorpyrifos and diazinon. its deuterated nature makes it unique and particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for more precise analytical measurements. Similar compounds include:
Chlorpyrifos: A non-deuterated analog used widely in agriculture.
Diazinon: Another organophosphate pesticide with similar applications but different chemical properties.
This compound stands out due to its stable isotope labeling, which enhances its utility in scientific research and analytical chemistry .
Propriétés
Numéro CAS |
2083629-84-7 |
|---|---|
Formule moléculaire |
C7H7Cl3NO3PS |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3/i1D3,2D3 |
Clé InChI |
HRBKVYFZANMGRE-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])[2H] |
SMILES canonique |
COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





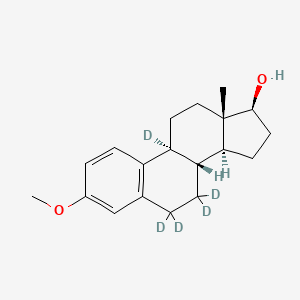
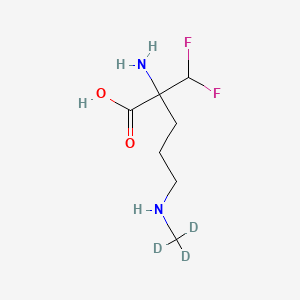
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
